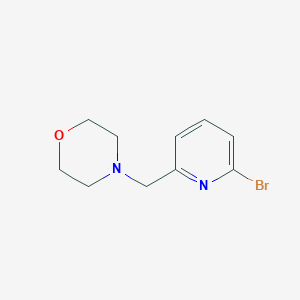

4-((6-Bromopyridin-2-yl)methyl)morpholine

説明

Significance of Pyridine- and Morpholine-Containing Heterocycles in Synthetic Chemistry

The pyridine (B92270) and morpholine (B109124) rings are independently recognized as "privileged structures" in medicinal chemistry. researchgate.netnih.gov Their frequent appearance in approved drugs and biologically active compounds underscores their importance. nih.govpharmjournal.ru

Pyridine , a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in organic chemistry. nih.gov Its derivatives are found in natural products like vitamins (niacin, pyridoxine) and alkaloids. nih.gov In synthetic chemistry, the pyridine ring is valued for its unique electronic properties, its ability to act as a ligand for metal catalysts, and its role as a bioisostere for phenyl rings in drug design. nih.govnbinno.com The nitrogen atom in the ring can act as a hydrogen bond acceptor and imparts aqueous solubility, which are desirable pharmacokinetic properties. nih.gov

Overview of Research Trajectories for Related Halogenated Heterocyclic Systems

Halogenated heterocycles, particularly those containing bromine or chlorine, are pivotal intermediates in organic synthesis. The carbon-halogen bond serves as a versatile functional handle for constructing more complex molecular architectures, primarily through transition-metal-catalyzed cross-coupling reactions. acs.orgacs.org

The bromo-substituent on the pyridine ring of 4-((6-Bromopyridin-2-yl)methyl)morpholine is particularly significant. Bromopyridines are widely used substrates in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, including:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl compounds. researchgate.netrsc.org

Sonogashira Coupling: Reaction with terminal alkynes to create aryl-alkyne structures. rsc.org

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl compounds.

Negishi Coupling: Reaction with organozinc reagents. rsc.orgnih.gov

These reactions are fundamental tools in modern synthetic chemistry, allowing for the modular and efficient assembly of complex molecules from simpler precursors. acs.org Research in this area focuses on developing more efficient and selective catalysts, expanding the scope of compatible functional groups, and applying these methods to the synthesis of pharmaceuticals, agrochemicals, and functional materials. rsc.orgnih.gov The presence of the bromine atom on the pyridine ring thus earmarks 4-((6-Bromopyridin-2-yl)methyl)morpholine as a key player in synthetic pathways that utilize these advanced coupling strategies.

Contextualizing the Research Landscape of 4-((6-Bromopyridin-2-yl)methyl)morpholine

While extensive research has been published on the individual pyridine and morpholine scaffolds, the specific compound 4-((6-Bromopyridin-2-yl)methyl)morpholine is primarily recognized as a valuable chemical intermediate and building block. Its research landscape is therefore defined by its potential use in the synthesis of more elaborate target compounds rather than by studies on its own intrinsic properties.

The molecule's structure is strategically designed for synthetic utility. The morpholine nitrogen provides a point for further functionalization or can act as a key pharmacophoric element, while the bromopyridine moiety is primed for cross-coupling reactions. This dual functionality allows synthetic chemists to use the compound as a scaffold, introducing diversity at the bromine-substituted position to create libraries of related compounds for screening in drug discovery programs. For instance, related bromopyridine derivatives have been utilized as intermediates in the synthesis of Janus kinase (JAK) inhibitors, highlighting the role of such building blocks in developing targeted therapies. googleapis.com

The value of 4-((6-Bromopyridin-2-yl)methyl)morpholine lies in its ability to bridge the gap between simple starting materials and complex, high-value molecules. It provides a pre-formed, functionalized core that streamlines synthetic routes, saving time and resources in multi-step syntheses.

Properties of 4-((6-Bromopyridin-2-yl)methyl)morpholine

| Property | Value |

|---|---|

| CAS Number | 1565738-33-1 parchem.com |

| Molecular Formula | C10H13BrN2O parchem.com |

| Molecular Weight | 257.13 g/mol |

| Appearance | Not specified (typically solid) |

| Primary Use | Synthetic intermediate, Building block |

Structure

3D Structure

特性

IUPAC Name |

4-[(6-bromopyridin-2-yl)methyl]morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c11-10-3-1-2-9(12-10)8-13-4-6-14-7-5-13/h1-3H,4-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLFMVWZQBQAOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=NC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 6 Bromopyridin 2 Yl Methyl Morpholine

Direct Synthesis Approaches

Direct synthesis approaches focus on building the core structure of the molecule through traditional organic reactions. A plausible and efficient route involves the preparation of a key intermediate, 2-bromo-6-(halomethyl)pyridine, followed by nucleophilic substitution with morpholine (B109124).

While the specific reaction of 2-bromo-5-methylpyridine (B20793) with morpholine and formaldehyde (B43269) is not the standard route to the title compound due to the incorrect positioning of the methyl group, a more logical pathway starts with 2-bromo-6-methylpyridine (B113505). This multi-step synthesis is a common and effective method.

Diazotization and Bromination: Conversion of 2-amino-6-methylpyridine (B158447) to 2-bromo-6-methylpyridine.

Radical Bromination: Bromination of the methyl group of 2-bromo-6-methylpyridine to yield 2-bromo-6-(bromomethyl)pyridine (B1282057).

Nucleophilic Substitution: Reaction of 2-bromo-6-(bromomethyl)pyridine with morpholine to afford the final product.

A related procedure involves the synthesis of 2-bromo-6-(chloromethyl)pyridine (B1342937) from 2,6-dibromopyridine (B144722) via a monolithiated intermediate, followed by formylation, reduction to the alcohol, and subsequent chlorination mdpi.com.

Table 1: Synthesis of 2-Bromo-6-methylpyridine from 2-Amino-6-methylpyridine chemicalbook.com

| Step | Reagents | Conditions | Yield |

| 1 | 2-Amino-6-methylpyridine, 48% HBr, Br₂ | -10 °C to -5 °C, 1.5 h | - |

| 2 | NaNO₂ in H₂O | -10 °C to -5 °C, 1.5 h | - |

| 3 | NaOH in H₂O | Below 0 °C, then room temp. | 95% |

Table 2: Synthesis of 2-Bromo-6-(bromomethyl)pyridine from 2-Bromo-6-methylpyridine

| Reagent 1 | Reagent 2 | Solvent | Conditions | Product |

| 2-Bromo-6-methylpyridine | N-Bromosuccinimide (NBS) | CCl₄ | Benzoyl peroxide (initiator), reflux | 2-Bromo-6-(bromomethyl)pyridine google.comguidechem.com |

The final step is a standard nucleophilic substitution where the highly reactive benzylic bromide, 2-bromo-6-(bromomethyl)pyridine, is treated with morpholine in a suitable solvent like DMF or acetonitrile (B52724) to yield 4-((6-Bromopyridin-2-yl)methyl)morpholine.

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a primary or secondary amine, such as morpholine wikipedia.orgoarjbp.com. In the context of synthesizing the target compound, a Mannich-type reaction could theoretically be employed.

The mechanism begins with the formation of an Eschenmoser's salt precursor, the methiodide of dimethyl(methylene)ammonium iodide, from formaldehyde and morpholine. A pyridine (B92270) derivative with an active hydrogen, such as 2-bromo-6-methylpyridine, could then act as the nucleophile. The methyl group on the pyridine ring, being weakly acidic, can be deprotonated by a strong base to form a carbanion, which then attacks the iminium ion.

While this approach is theoretically plausible for incorporating the morpholinomethyl group, its practical application to weakly acidic C-H bonds like those of a methyl-substituted bromopyridine can be challenging and may require specific catalysts or harsh conditions nih.govmdpi.comresearchgate.net. The reaction is more commonly successful with more acidic protons, such as those adjacent to a carbonyl group wikipedia.org.

Advanced Functionalization and Coupling Strategies

Modern synthetic chemistry offers powerful tools for constructing complex molecules through catalytic cross-coupling reactions. These methods are particularly useful for creating carbon-carbon and carbon-nitrogen bonds involving heterocyclic systems.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, allowing for the selective formation of bonds under relatively mild conditions. For the synthesis of 4-((6-Bromopyridin-2-yl)methyl)morpholine, these strategies often start with a di-substituted pyridine, such as 2,6-dibromopyridine, and selectively functionalize one position while leaving the other for subsequent modification.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium complex beilstein-journals.orgrsc.orgresearchgate.netresearchgate.net.

A strategic approach to the target compound could involve the selective mono-Suzuki coupling of 2,6-dibromopyridine. By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to selectively react one of the bromine atoms rsc.orgresearchgate.net. For instance, a Suzuki coupling could introduce a methylboronic acid or a related precursor at the 2-position of 2,6-dibromopyridine. The resulting 2-bromo-6-methylpyridine can then be converted to the final product as described in the direct synthesis section.

Table 3: Example Conditions for Selective Suzuki-Miyaura Coupling beilstein-journals.org

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |

| 3,4,5-tribromo-2,6-dimethylpyridine | o-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | Mono-arylated pyridine |

This selectivity is often governed by both electronic and steric factors. The C2 position of pyridine is generally more electron-deficient and can be more reactive in oxidative addition to the palladium(0) catalyst researchgate.net.

Palladium-Mediated Amination (Buchwald-Hartwig Reaction)

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine researchgate.netnih.gov. This reaction could be employed in a synthetic route towards the target compound, for example, through the selective mono-amination of 2,6-dibromopyridine georgiasouthern.edunih.govgeorgiasouthern.edu.

A selective reaction of 2,6-dibromopyridine with an ammonia (B1221849) equivalent or a protected amine could yield a 2-amino-6-bromopyridine (B113427) derivative. This amino group could then be elaborated into the desired side chain, although this would represent a lengthy synthetic sequence. It is important to note that a direct Buchwald-Hartwig reaction of 2,6-dibromopyridine with morpholine would result in 4-(6-bromopyridin-2-yl)morpholine, a compound that lacks the crucial methylene (B1212753) linker present in the target molecule rsc.org.

Table 4: Conditions for Selective Monoamination of 2,6-Dibromopyridine nih.govgeorgiasouthern.edu

| Amine | Catalyst System | Base | Solvent | Temperature | Yield |

| Alkylamines | CuI/DMPAO | K₂CO₃ | H₂O | 150-205 °C (Microwave) | High |

| Cyclohexane-1,2-diamine | Pd₂(dba)₃ / BINAP | NaOBuᵗ | Toluene | 80 °C | 60% chemspider.com |

Palladium-Mediated Cyanation

Palladium-catalyzed cyanation is a powerful method for introducing a nitrile group onto an aromatic or heteroaromatic ring researchgate.net. This reaction can be a key step in a multi-step synthesis of the target compound.

Starting from 2,6-dibromopyridine, a selective mono-cyanation reaction would yield 2-bromo-6-cyanopyridine. The cyano group is a versatile functional handle. It can be reduced to an aminomethyl group (-CH₂NH₂), which can then be further elaborated to incorporate the morpholine moiety. Alternatively, the nitrile can be converted to other functional groups that facilitate the introduction of the morpholinomethyl side chain.

Various cyanide sources can be used, including potassium cyanide, sodium cyanide, and zinc cyanide, often in the presence of a palladium catalyst and a suitable ligand google.com.

Nucleophilic Substitution Pathways for Bromine Atom Displacement

The displacement of a bromine atom from a pyridine ring is a key transformation in the synthesis of numerous derivatives. This reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this pathway, a nucleophile attacks the electron-deficient pyridine ring at the carbon atom bearing the leaving group (in this case, bromine). This addition step is generally the rate-determining step and results in the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The aromaticity of the ring is temporarily broken in this intermediate. Subsequently, the leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

The reactivity of halopyridines in SNAr reactions is significantly influenced by the position of the halogen and the presence of other substituents on the ring. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to nucleophilic attack, especially at the ortho and para positions (C2, C4, C6) relative to the nitrogen. wikipedia.org The presence of electron-withdrawing groups on the ring can further enhance the rate of nucleophilic aromatic substitution by stabilizing the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com

While bromine is a competent leaving group, the general reactivity trend for halogens in SNAr reactions is typically F > Cl > Br > I. masterorganicchemistry.comnih.gov This is because the rate-determining step is the attack of the nucleophile on the ring, which is facilitated by the more electronegative halogens that increase the electrophilicity of the carbon atom they are attached to. masterorganicchemistry.com Nevertheless, bromopyridines are widely used as substrates due to their optimal balance of reactivity and stability. nih.govacs.org For instance, studies on the reaction of various bromopyridines with thiophenoxide ions have provided kinetic data that helps elucidate the mechanism of substitution. acs.org

Synthesis of Related Morpholine Derivatives

The synthesis of the target compound is intrinsically linked to the broader methodologies for creating substituted morpholines and functionalized pyridines.

Approaches to Substituted Morpholine Scaffolds

The morpholine ring is a prevalent scaffold in medicinal chemistry. Its synthesis has been achieved through various strategies, often starting from vicinal amino alcohols, oxiranes, or aziridines. researchgate.net A common and direct approach involves the N-alkylation of morpholine itself with a suitable electrophile. In the context of the target molecule, this would involve reacting morpholine with 2-(bromomethyl)-6-bromopyridine.

Another classical method for constructing the morpholine ring is the intramolecular cyclization of a suitable precursor. This often involves the dehydration of N-substituted diethanolamines. Alternatively, the reaction of a β-amino alcohol with a two-carbon electrophile, such as a haloethanol or an epoxide, can lead to the formation of the morpholine ring. The enantioselective synthesis of chiral morpholines can be achieved through methods like the nucleophilic ring-opening of chiral activated aziridines and azetidines. acs.org

The table below summarizes some general approaches to morpholine synthesis.

| Starting Material(s) | General Reaction Type | Reference |

| N-substituted diethanolamine | Intramolecular cyclization (dehydration) | researchgate.net |

| β-amino alcohol + Epoxide | Ring-opening and subsequent cyclization | researchgate.net |

| Aziridine/Azetidine + Haloalcohol | SN2-type ring opening | acs.org |

| Dihaloether + Primary amine | Double N-alkylation | researchgate.net |

Strategies for Pyridine Ring Functionalization in Related Systems

The functionalization of the pyridine ring is a cornerstone of heterocyclic chemistry, driven by the prevalence of this motif in pharmaceuticals and materials. bohrium.com While classical methods often rely on the condensation of carbonyl compounds and amines, modern strategies focus on the direct functionalization of the pre-formed pyridine ring. nih.govnih.gov

Transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds onto halopyridines. These methods offer a high degree of control and functional group tolerance.

More recently, direct C-H functionalization has emerged as an atom-economical alternative to traditional cross-coupling reactions, which require pre-functionalized starting materials. bohrium.comnih.govnih.gov This approach involves the selective activation of a C-H bond on the pyridine ring and its subsequent conversion to a new C-C or C-X bond. The regioselectivity of C-H functionalization can be controlled by the choice of catalyst, directing groups, or the inherent electronic properties of the pyridine ring. nih.gov For instance, various transition metals, including palladium, rhodium, and iridium, have been employed to catalyze the C-H alkylation, arylation, and alkenylation of pyridines. nih.gov

The table below outlines several key strategies for pyridine functionalization.

| Functionalization Strategy | Description | Key Features | Reference(s) |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., halide) by a nucleophile. | Favored at C2, C4, C6 positions; accelerated by electron-withdrawing groups. | wikipedia.orgresearchgate.net |

| Cross-Coupling Reactions | Transition-metal-catalyzed coupling of a halopyridine with an organometallic reagent. | Versatile for C-C and C-heteroatom bond formation. | researchgate.net |

| Direct C-H Functionalization | Direct conversion of a C-H bond to a new bond without pre-functionalization. | High atom economy; regioselectivity is a key challenge. | bohrium.comnih.govnih.gov |

| Radical Functionalization | Addition of nucleophilic carbon radicals to protonated pyridines (Minisci-type reactions). | Useful for introducing alkyl groups; regioselectivity can be an issue. | acs.org |

Process Optimization and Scalability Considerations for Research Applications

Transitioning a synthetic route from a laboratory-scale procedure to a larger scale for extensive research or preclinical studies requires careful optimization of reaction parameters. The goal is to develop a process that is safe, reliable, high-yielding, and cost-effective. researchgate.net

For the synthesis of a compound like 4-((6-Bromopyridin-2-yl)methyl)morpholine, key parameters to optimize would include the choice of solvent, base, reaction temperature, and reaction time. For a nucleophilic substitution step, polar aprotic solvents like DMF or DMSO are often used to facilitate the reaction. The choice of base is also critical; inorganic bases like cesium carbonate or potassium carbonate are frequently employed. chemicalbook.com

Table of Optimization Parameters:

| Parameter | Considerations for Optimization | Potential Impact |

| Solvent | Polarity, boiling point, solubility of reactants and reagents, ease of removal. | Reaction rate, side product formation, product isolation. |

| Base | Strength, solubility, cost, and compatibility with substrates. | Deprotonation efficiency, prevention of side reactions. |

| Temperature | Reaction kinetics vs. thermal decomposition of reactants or products. | Reaction time, yield, impurity profile. |

| Reactant Stoichiometry | Molar ratio of nucleophile to electrophile. | Maximizing conversion of the limiting reagent, minimizing excess reagents. |

| Work-up & Purification | Extraction, crystallization, chromatography. | Product purity, overall yield, scalability. |

Scalability also brings safety considerations to the forefront. Reactions that are manageable on a small scale may present thermal hazards or other risks when performed in larger quantities. researchgate.net For example, highly exothermic reactions require careful thermal management to prevent runaways. The choice of reagents may also be revisited; for instance, replacing a hazardous reagent with a safer alternative is a common goal in process development. researchgate.net The development of robust crystallization or purification procedures is crucial for obtaining the final compound with high purity on a larger scale, avoiding the need for tedious chromatographic separations.

Chemical Reactivity and Mechanistic Investigations of 4 6 Bromopyridin 2 Yl Methyl Morpholine

Reactions at the Bromine Center

The carbon-bromine bond on the pyridine (B92270) ring is a key site for functionalization. Its reactivity is modulated by the electron-withdrawing nature of the pyridine nitrogen, which facilitates nucleophilic attack at the carbon atom bonded to the bromine.

Nucleophilic Substitution Reactions with Various Nucleophiles

While specific studies detailing the nucleophilic substitution reactions of 4-((6-Bromopyridin-2-yl)methyl)morpholine are not extensively documented in publicly available literature, the reactivity of similar 2-bromopyridine (B144113) derivatives suggests that it readily participates in such transformations. These reactions typically proceed via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the bromine, forming a tetrahedral intermediate (a Meisenheimer complex), followed by the expulsion of the bromide ion to restore aromaticity.

A variety of nucleophiles can be employed to displace the bromide. Common nucleophiles include alkoxides, thiolates, amines, and carbanions. The reaction conditions for these substitutions often involve heating in the presence of a base in a suitable polar aprotic solvent.

Illustrative Nucleophilic Substitution Reactions on a 2-Bromopyridine Core:

| Nucleophile (Nu-H) | Reagents and Conditions | Product |

| Methanol (CH₃OH) | NaH, THF, reflux | 2-Methoxypyridine derivative |

| Ethanethiol (CH₃CH₂SH) | K₂CO₃, DMF, 80 °C | 2-(Ethylthio)pyridine derivative |

| Piperidine | Neat, 100 °C | 2-(Piperidin-1-yl)pyridine derivative |

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, reflux | 2-Phenylpyridine derivative |

It is important to note that the morpholinomethyl substituent at the 2-position may exert steric hindrance, potentially affecting the reaction rates compared to unsubstituted 6-bromopyridines.

Dehydrohalogenation Pathways and Derivative Formation

In the presence of a strong base, 2-halopyridines can undergo dehydrohalogenation to form a highly reactive pyridyne intermediate. For 4-((6-Bromopyridin-2-yl)methyl)morpholine, treatment with a potent base such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA) could potentially lead to the formation of a 2,3-pyridyne intermediate. This intermediate is a powerful electrophile and will rapidly react with any nucleophiles present in the reaction mixture.

The formation of the pyridyne allows for the introduction of substituents at positions that are not accessible through direct nucleophilic aromatic substitution. For instance, if the dehydrohalogenation is carried out in the presence of furan, a Diels-Alder cycloaddition can occur. Subsequent reaction with an amine nucleophile can lead to a mixture of products, with the nucleophile adding to either C2 or C3 of the pyridyne.

Mechanistic Studies of Aryl Halide Isomerization in Bromopyridine Systems

Recent studies on bromopyridine systems have revealed base-catalyzed aryl halide isomerization, a process that can alter the position of the halogen on the pyridine ring. This isomerization is mechanistically significant as it proceeds through pyridyne intermediates and can lead to unconventional substitution patterns.

The isomerization of a bromopyridine, such as a 3-bromopyridine (B30812), to a 4-bromopyridine (B75155) in the presence of a strong base is proposed to occur via a sequence of deprotonation and bromide elimination to form a pyridyne intermediate, followed by reprotonation and bromide re-addition at a different position. For instance, the isomerization of 3-bromopyridine to 4-bromopyridine is thought to proceed through a 3,4-pyridyne intermediate. This transient species can then be trapped by a nucleophile, leading to substitution at the 4-position, a position that might be less reactive in a direct SNAr reaction on the starting material.

While this phenomenon has been primarily studied for 3-bromopyridines, the underlying principles involving pyridyne intermediates are broadly applicable to other bromopyridine isomers. The selectivity of the final substitution product is dependent on the relative rates of isomerization and nucleophilic attack on the different isomeric aryl halides.

Reactivity of the Pyridine Moiety

The pyridine ring in 4-((6-Bromopyridin-2-yl)methyl)morpholine is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic nature governs its reactivity towards both electrophilic and nucleophilic aromatic substitution.

Electrophilic and Nucleophilic Aromatic Substitutions

Electrophilic Aromatic Substitution (EAS):

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609). The nitrogen atom can be protonated or coordinate to a Lewis acid under typical EAS conditions, further deactivating the ring by creating a positive charge. If an electrophilic substitution were to occur, it would be expected to direct to the 3- and 5-positions, which are meta to the nitrogen and less deactivated. However, forcing conditions are usually required, and yields are often low. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation.

Nucleophilic Aromatic Substitution (NAS):

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly with an activating group like a halogen. In 4-((6-Bromopyridin-2-yl)methyl)morpholine, the positions ortho and para to the nitrogen (positions 2, 4, and 6) are the most activated towards nucleophilic attack. Since the 6-position is already occupied by a bromine atom (a good leaving group), this position is a prime site for nucleophilic displacement, as discussed in section 3.1.1.

Nucleophilic attack can also occur at other positions if a hydride ion can be displaced, though this is less common and requires strong nucleophiles. The presence of the morpholinomethyl group at the 2-position and the bromine at the 6-position will influence the regioselectivity of any further nucleophilic attack on the ring's C-H bonds.

Coordination Chemistry: Formation of Complexes with Transition Metals

The molecular architecture of 4-((6-Bromopyridin-2-yl)methyl)morpholine features two key Lewis basic sites: the nitrogen atom of the pyridine ring and the tertiary amine nitrogen within the morpholine (B109124) ring. This arrangement allows the molecule to function as a bidentate ligand, chelating with transition metal ions to form stable five-membered rings. The coordination typically involves the pyridinyl nitrogen and the morpholinyl nitrogen, leading to the formation of various coordination complexes.

While specific studies on the coordination chemistry of 4-((6-Bromopyridin-2-yl)methyl)morpholine are not extensively documented, the behavior of analogous N,N-bidentate ligands containing a pyridin-2-ylmethyl moiety provides significant insight into its potential complex-forming capabilities. For instance, ligands such as bis(pyridin-2-ylmethyl)amine are known to form stable complexes with a variety of transition metals, including zinc(II). nih.govnih.gov

In a typical coordination scenario, the lone pair of electrons on the sp²-hybridized nitrogen of the pyridine ring and the lone pair on the sp³-hybridized nitrogen of the morpholine ring would donate to the empty orbitals of a transition metal center. The presence of the bromine atom at the 6-position of the pyridine ring may exert an electron-withdrawing inductive effect, potentially modulating the basicity of the pyridine nitrogen and influencing the stability and electronic properties of the resulting metal complexes.

The geometry of the resulting complexes would be dictated by the coordination number and the electronic configuration of the central metal ion. Common geometries for such bidentate ligands include distorted tetrahedral, square-planar, or octahedral, the latter being achieved through the coordination of additional ligands or through the formation of polymeric structures. For example, zinc(II) complexes with similar tridentate ligands containing a bis(pyridin-2-ylmethyl)amine unit have been observed to adopt distorted square-pyramidal geometries. nih.gov

Table 1: Representative Crystal Structure Data for Analogous Transition Metal Complexes

| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Reference |

| [ZnBr₂(C₂₂H₁₉ClN₄O)] | Zn(II) | Distorted Square-Pyramidal | Zn—N(pyridyl): ~2.1-2.2, Zn—N(amine): ~2.1 | nih.gov |

| [ZnCl₂(C₂₂H₁₉ClN₄O)] | Zn(II) | Tetrahedral and Trigonal-Bipyramidal (dinuclear) | Zn—N(pyridyl): ~2.1, Zn—N(amine): ~2.1-2.2 | nih.gov |

This table presents data from structurally related compounds to infer the potential coordination characteristics of 4-((6-Bromopyridin-2-yl)methyl)morpholine.

Reactivity of the Morpholine Ring System

The nitrogen atom in the morpholine ring is sp³-hybridized and possesses a lone pair of electrons, rendering it both basic and nucleophilic. The basicity of this nitrogen is influenced by the electronic effects of its substituents. The attached (6-bromopyridin-2-yl)methyl group, being an electron-withdrawing moiety due to the pyridine ring and the bromine atom, is expected to decrease the basicity of the morpholine nitrogen compared to simpler N-alkylmorpholines.

The nucleophilicity of the morpholine nitrogen allows it to participate in a variety of chemical reactions. It can readily react with electrophiles such as alkyl halides to form quaternary ammonium (B1175870) salts. This reactivity is a cornerstone of its utility in synthetic chemistry, enabling the introduction of the morpholino group into various molecular scaffolds.

Table 2: Comparative Basicity of Selected Amines

| Compound | pKa of Conjugate Acid | Comments |

| Morpholine | 8.33 | Parent heterocycle. |

| N-Methylmorpholine | 7.38 | Alkyl substitution slightly reduces basicity in aqueous solution. |

| Pyridine | 5.25 | sp² nitrogen is less basic than sp³ nitrogen. wikipedia.org |

| Aniline | 4.63 | Delocalization of the lone pair into the aromatic ring significantly reduces basicity. libretexts.org |

| 4-((6-Bromopyridin-2-yl)methyl)morpholine | Estimated ~7-8 | The electron-withdrawing nature of the substituent likely reduces basicity compared to morpholine. |

pKa values are approximate and can vary with measurement conditions. The value for the title compound is an educated estimate based on structural analogy.

The morpholine ring is generally stable, but under certain conditions, it can undergo transformations and derivatizations. The quaternization of the nitrogen atom, as mentioned above, can activate the ring towards nucleophilic attack, potentially leading to ring-opening reactions. For instance, N-alkylmorpholinium salts can react with strong nucleophiles, resulting in the cleavage of a C-O or C-N bond within the ring.

Derivatization of the morpholine ring itself, without cleavage, is also a possibility. While the carbon atoms of the morpholine ring are generally unreactive, functionalization can be achieved through multi-step synthetic sequences, often involving the synthesis of the ring from functionalized precursors.

Reactions involving the cleavage of the morpholine ring are less common but can be induced. For example, treatment of N-alkyl-1,4-diazabicyclo[2.2.2]octan-1-ium salts, which contain a piperazine (B1678402) ring (a close relative of morpholine), with nucleophiles can lead to ring-opening. rsc.org Such reactions often require harsh conditions, highlighting the general stability of the morpholine scaffold.

Structural Elucidation and Advanced Characterization of 4 6 Bromopyridin 2 Yl Methyl Morpholine and Analogues

X-ray Crystallography Studies

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. While specific crystallographic data for 4-((6-Bromopyridin-2-yl)methyl)morpholine is not extensively reported in publicly accessible literature, analysis of closely related structures, such as tris[(6-bromopyridin-2-yl)methyl]amine, provides valuable insights into the expected molecular geometry, conformation, and intermolecular interactions.

The morpholine (B109124) ring in such compounds typically adopts a chair conformation, which is the most stable arrangement for a six-membered saturated heterocyclic ring. This conformation minimizes steric strain and torsional strain. The pyridine (B92270) ring, being aromatic, is planar. The linkage between the pyridine and morpholine moieties through a methylene (B1212753) group allows for a degree of conformational flexibility.

Table 1: Selected Bond Distances from an Analogous Crystal Structure

| Bond | Length (Å) |

|---|---|

| C-Br | 1.905 - 1.920 |

| N-CH₂ | 1.456 - 1.469 |

Data from a study on tris[(6-bromopyridin-2-yl)methyl]amine.

The way molecules are arranged in a crystal, known as crystal packing, is governed by various intermolecular interactions. In pyridine-containing compounds, C-H...π interactions are common, where a hydrogen atom from a neighboring molecule interacts with the electron cloud of the pyridine ring. These interactions, along with van der Waals forces, play a significant role in the stabilization of the crystal lattice.

In brominated pyridine derivatives, halogen bonding (Br...Br or Br...N interactions) can also be a significant factor in the crystal packing. For example, in the crystal structure of tris[(6-bromopyridin-2-yl)methyl]amine, Br...Br interactions have been observed, influencing the supramolecular assembly. While conventional hydrogen bonding might be weak or absent in the solid state of 4-((6-Bromopyridin-2-yl)methyl)morpholine due to the absence of strong hydrogen bond donors, weak C-H...O or C-H...N interactions involving the morpholine and pyridine rings are anticipated.

In a related Schiff base, (E)-N-[(6-Bromopyridin-2-yl)methylidene]-4-methylaniline, the dihedral angle between the pyridine and benzene (B151609) rings is 30.4(1)°. nih.gov This indicates that a twisted conformation is generally favored to minimize steric hindrance between the aromatic rings. A similar twisted arrangement would be expected for 4-((6-Bromopyridin-2-yl)methyl)morpholine, influencing its molecular packing and interactions.

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the chemical structure and identifying the functional groups present in a molecule.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-((6-Bromopyridin-2-yl)methyl)morpholine is expected to show distinct signals for the protons on the pyridine and morpholine rings, as well as the methylene bridge. The aromatic protons of the 6-bromopyridin-2-yl group would appear in the downfield region (typically δ 7.0-8.5 ppm). The protons of the morpholine ring would likely appear as two multiplets in the upfield region, corresponding to the axial and equatorial protons adjacent to the nitrogen and oxygen atoms. The methylene bridge protons would present as a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom in the molecule. The carbon atoms of the pyridine ring would resonate at lower field (δ 120-160 ppm), while the morpholine and methylene carbons would appear at higher field.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for a Related Isomer

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine CH | 7.3 - 8.4 | 121.1, 139.3, 140.9, 150.2, 156.4 |

| Methylene CH₂ | 3.5 | 59.8 |

| Morpholine CH₂ (N-linked) | 2.4 | 53.6 |

| Morpholine CH₂ (O-linked) | 3.7 | 66.9 |

Data is for the related isomer 4-[(6-bromopyridin-3-yl)methyl]morpholine. chemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of 4-((6-Bromopyridin-2-yl)methyl)morpholine would be expected to show characteristic absorption bands for the C-Br stretching vibration, C-N stretching of the pyridine and morpholine rings, C-O-C stretching of the morpholine ether linkage, and various C-H bending and stretching vibrations of the aromatic and aliphatic parts of the molecule.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 4-((6-Bromopyridin-2-yl)methyl)morpholine would be dominated by absorptions due to the π-π* transitions of the bromopyridine ring. The position and intensity of these absorption bands are sensitive to the substitution pattern on the pyridine ring and the solvent used.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For 4-((6-Bromopyridin-2-yl)methyl)morpholine, the molecular formula is C₁₀H₁₃BrN₂O, which corresponds to a monoisotopic mass of approximately 256.02 g/mol . In a typical mass spectrum, this compound would be expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, with two peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes (m/z 256 and 258).

The fragmentation of the molecular ion is influenced by the stability of the resulting fragments. The structure of 4-((6-Bromopyridin-2-yl)methyl)morpholine contains several potential cleavage sites. The fragmentation pathways are generally predictable based on established principles for amines, ethers, and pyridine derivatives. miamioh.edunih.gov

A primary fragmentation event often involves the cleavage of the C-C bond between the methylene bridge and the morpholine ring, or the methylene bridge and the pyridine ring. Alpha-cleavage adjacent to the nitrogen atom of the morpholine ring is a common pathway for such structures. nih.gov This can lead to the formation of a stable morpholinomethyl cation or a bromopyridinyl radical.

Another significant fragmentation pathway involves the morpholine ring itself. The morpholine cation can undergo characteristic fragmentation, often involving the loss of small neutral molecules. researchgate.net Furthermore, the bromopyridine moiety can fragment, typically through the loss of the bromine atom or by cleavage of the pyridine ring, a process that can involve the loss of HCN. rsc.org

The expected fragmentation pattern provides valuable structural confirmation. The key fragments anticipated in the electron ionization mass spectrum of 4-((6-Bromopyridin-2-yl)methyl)morpholine are detailed in the table below.

| Fragment Ion (Structure) | Proposed Formula | m/z (for ⁷⁹Br) | Description of Loss |

|---|---|---|---|

| [C₁₀H₁₃BrN₂O]⁺ | C₁₀H₁₃BrN₂O⁺ | 256 | Molecular Ion |

| [C₄H₈NO]⁺ | C₄H₈NO⁺ | 86 | Cleavage of the bond between the methylene group and the morpholine ring |

| [C₆H₅BrN]⁺ | C₆H₅BrN⁺ | 170 | Loss of the morpholinomethyl radical |

| [C₁₀H₁₃N₂O]⁺ | C₁₀H₁₃N₂O⁺ | 177 | Loss of Bromine radical (Br•) |

| [C₅H₄BrNCH₂]⁺ | C₆H₆BrN⁺ | 171 | Cleavage of the N-CH₂ bond within the morpholine ring |

Surface Analysis Techniques

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By partitioning the crystal electron density into molecular fragments, the technique generates a three-dimensional surface for a molecule, which provides insight into how it interacts with its neighbors. The surface is colored based on various properties, such as dnorm, which highlights regions of close intermolecular contact. nih.gov Red spots on the dnorm surface indicate close contacts that are shorter than the van der Waals radii sum, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts. nih.gov

Given the functional groups present in the molecule (a bromine atom, a pyridine nitrogen, a morpholine nitrogen, and a morpholine oxygen), several key interactions are anticipated:

Hydrogen Bonds: The nitrogen atom of the pyridine ring and the oxygen atom of the morpholine ring can act as hydrogen bond acceptors, potentially interacting with C–H donors from neighboring molecules (C–H···N and C–H···O).

Halogen Bonds: The bromine atom can participate in Br···N, Br···O, or Br···Br interactions, which are significant in directing the crystal packing of many brominated organic compounds. nih.gov

van der Waals Forces: A significant portion of the crystal packing is typically stabilized by weaker, non-specific van der Waals forces, primarily represented by hydrogen-hydrogen (H···H), carbon-hydrogen (C···H), and bromine-hydrogen (Br···H) contacts. nih.govnih.gov

Based on analyses of structurally similar compounds containing bromophenyl and heterocyclic moieties, a quantitative breakdown of the likely contributions of various intermolecular contacts can be projected. najah.edunih.govnih.gov

| Intermolecular Contact Type | Anticipated Contribution (%) | Description |

|---|---|---|

| H···H | ~35 - 45% | Represents the most significant contribution, typical for organic molecules, corresponding to van der Waals forces. nih.gov |

| C···H / H···C | ~15 - 25% | Indicates C–H···π interactions or general van der Waals contacts. nih.gov |

| Br···H / H···Br | ~10 - 15% | Highlights the role of the bromine atom in forming weak hydrogen bonds and other contacts. najah.edunih.gov |

| O···H / H···O | ~5 - 10% | Suggests the presence of C–H···O hydrogen bonds involving the morpholine oxygen. researchgate.net |

| N···H / H···N | ~5 - 10% | Points to potential C–H···N hydrogen bonds with either the pyridine or morpholine nitrogen atoms. researchgate.net |

This detailed analysis of intermolecular forces is crucial for understanding the solid-state properties of the compound, such as its melting point, solubility, and polymorphism. The combination of strong and weak interactions creates a complex three-dimensional supramolecular architecture. nih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of chemical compounds.

Geometry Optimization and Structural Parameter Prediction

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process would calculate key structural parameters such as bond lengths, bond angles, and dihedral angles for 4-((6-Bromopyridin-2-yl)methyl)morpholine. For instance, studies on related bromopyridine derivatives have used DFT to predict geometric parameters, which can then be compared with experimental data from techniques like X-ray crystallography.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's electronic properties and reactivity. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap generally suggests that a molecule is more reactive. This analysis for 4-((6-Bromopyridin-2-yl)methyl)morpholine would involve calculating the energies of these frontier orbitals to predict its chemical behavior.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. Different colors on the MEP map represent different electrostatic potential values: red typically indicates electron-rich (negative) regions, while blue indicates electron-poor (positive) regions. An MEP analysis of 4-((6-Bromopyridin-2-yl)methyl)morpholine would reveal the reactive sites, such as the electronegative nitrogen and oxygen atoms.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides insight into the interactions between orbitals within a molecule, such as hyperconjugation and charge delocalization. It examines the electron density in the bonding and anti-bonding orbitals to quantify the stability arising from these intramolecular interactions. For 4-((6-Bromopyridin-2-yl)methyl)morpholine, NBO analysis would help to understand the delocalization of electrons across the pyridine (B92270) ring and the stability contributions from interactions involving the morpholine (B109124) group.

Time-Dependent DFT (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict electronic excitation energies and, consequently, the ultraviolet-visible (UV-Vis) absorption spectra of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. A TD-DFT study on 4-((6-Bromopyridin-2-yl)methyl)morpholine would allow for the theoretical prediction of its absorption spectrum, which could then be correlated with experimental spectroscopic measurements.

Quantum Mechanical and Molecular Dynamics Simulations

While DFT focuses on the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations model the movements and interactions of atoms and molecules, providing insights into the dynamic properties of a system. For 4-((6-Bromopyridin-2-yl)methyl)morpholine, an MD simulation could be used to study its conformational flexibility, its interactions with solvent molecules, or its stability within a larger biological system. Combining quantum mechanical methods with molecular mechanics (QM/MM) can provide a highly detailed view of specific molecular interactions, such as those within an enzyme's active site. Studies on similar heterocyclic compounds have utilized MD simulations to assess their stability and interactions.

Advanced Quantum Chemical Modeling

Advanced quantum chemical modeling, particularly using Density Functional Theory (DFT), is a cornerstone for understanding the intrinsic properties of 4-((6-Bromopyridin-2-yl)methyl)morpholine. chemrxiv.org Methods such as DFT with basis sets like B3LYP/6-31G(d,p) or B3LYP/6-31++G(d,p) are commonly employed for geometry optimization and the calculation of electronic properties. chemrxiv.orgresearchgate.net These calculations provide a detailed picture of the molecule's three-dimensional structure and the distribution of electrons, which are fundamental to its chemical behavior.

A key outcome of these models is the determination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting the molecule's reactivity and electronic transitions. chemrxiv.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. chemrxiv.org A smaller energy gap generally suggests higher reactivity. nih.gov

In a related study on a modified phytochemical derivative, Resveratrol-4, DFT calculations determined a HOMO-LUMO gap of 4.24497 eV, indicating a stable yet reactive molecule suitable for specific biological interactions. chemrxiv.orgchemrxiv.org For 4-((6-Bromopyridin-2-yl)methyl)morpholine, the electron-withdrawing nature of the bromopyridine ring and the electron-donating character of the morpholine moiety would significantly influence the energies and localization of the HOMO and LUMO. The HOMO is expected to be localized primarily on the morpholine and methyl bridge, while the LUMO would be concentrated on the bromopyridin-2-yl ring system.

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance | Typical Computational Method |

|---|---|---|

| Total Energy | Indicates the stability of the molecular conformation; lower values correspond to more stable structures. | DFT, Hartree-Fock |

| HOMO Energy | Relates to the ionization potential and the molecule's capacity as an electron donor. | DFT, B3LYP/6-31G(d,p) |

| LUMO Energy | Relates to the electron affinity and the molecule's capacity as an electron acceptor. | DFT, B3LYP/6-31G(d,p) |

| HOMO-LUMO Gap (ΔE) | A measure of chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. | Calculated from HOMO and LUMO energies |

| Dipole Moment (µ) | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. | DFT |

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While quantum chemical models provide static pictures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov For systems related to 4-((6-Bromopyridin-2-yl)methyl)morpholine, such as substituted pyridine and morpholine derivatives, MD simulations are used to explore their conformational landscapes and interactions with other molecules, like biological receptors. nih.govmdpi.com These simulations model the atomic movements by solving Newton's equations of motion, using force fields like AMBER, CHARMM36, or OPLS to define the potential energy of the system. mdpi.commdpi.com

MD simulations can reveal the preferred three-dimensional arrangements (conformations) of the molecule in different environments (e.g., in a vacuum or in solution). researchgate.net The flexibility of the methyl-morpholine linker attached to the pyridine ring allows for a range of possible conformations. By analyzing the simulation trajectory, researchers can identify the most stable or frequently occurring conformers and understand the energy barriers between them. researchgate.net

Key analyses performed on MD trajectories include:

Root Mean Square Fluctuation (RMSF): This analysis identifies the fluctuation of individual atoms or groups of atoms, highlighting the flexible regions of the molecule. nih.gov

In studies of similar heterocyclic compounds as inhibitors, MD simulations have been crucial for validating docking poses and understanding the stability of protein-ligand complexes over simulation times up to 100 nanoseconds. mdpi.commdpi.com Such simulations demonstrate how the molecule adapts its conformation to fit into a binding pocket and which intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) are most persistent. nih.govnih.gov

Predictive Modeling and Property Estimation

Computational Approaches to Reactivity Prediction

Computational chemistry provides powerful tools for predicting the chemical reactivity of molecules like 4-((6-Bromopyridin-2-yl)methyl)morpholine. Reactivity is fundamentally governed by the electronic structure, which can be thoroughly analyzed using quantum chemical descriptors derived from DFT calculations. chemrxiv.org

Frontier Molecular Orbital (FMO) Theory is a primary approach. As previously mentioned, the HOMO and LUMO energies and distributions are central to this theory.

The HOMO region indicates the most likely sites for electrophilic attack, as this is where the molecule's most available electrons reside.

The LUMO region points to the most probable sites for nucleophilic attack, where the molecule can most readily accept electrons.

Other quantum chemical descriptors also serve as valuable predictors of reactivity:

Ionization Potential (I): Approximated as I ≈ -E(HOMO). It represents the energy required to remove an electron.

Electron Affinity (A): Approximated as A ≈ -E(LUMO). It is the energy released when an electron is added.

Chemical Hardness (η): Calculated as η ≈ (I - A) / 2. It measures the resistance to a change in electron distribution.

Softness (S): The reciprocal of hardness (S = 1/η). A higher softness value correlates with higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Red-colored regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack).

Table 2: Conceptual Reactivity Descriptors for 4-((6-Bromopyridin-2-yl)methyl)morpholine

| Descriptor | Predicted Characteristic |

|---|---|

| HOMO Localization | Primarily on the nitrogen and oxygen atoms of the morpholine ring, indicating sites for electrophilic attack. |

| LUMO Localization | Concentrated on the electron-deficient bromopyridine ring, especially the carbon atoms adjacent to the nitrogen and bromine, indicating sites for nucleophilic attack. |

| Chemical Hardness (η) | Expected to be moderate, reflecting a balance between the stable aromatic ring and the reactive morpholine moiety. |

| MEP Negative Regions | Around the morpholine oxygen and the pyridine nitrogen, suggesting sites for hydrogen bonding or coordination. |

| MEP Positive Regions | Around the hydrogen atoms of the methyl bridge and morpholine ring. |

Hyperpolarizability Calculations for Non-Linear Optics (NLO)

Molecules with significant charge separation, often found in donor-π-acceptor architectures, are candidates for materials with Non-Linear Optical (NLO) properties. nih.gov These materials are valuable in modern technologies like optical data storage and image processing. nih.gov The compound 4-((6-Bromopyridin-2-yl)methyl)morpholine possesses a potential donor-acceptor framework, with the morpholine group acting as an electron donor and the bromopyridine ring as an electron acceptor.

Computational methods, primarily DFT, are used to calculate the NLO properties of a molecule by determining its response to an external electric field. The key parameters are:

Linear Polarizability (⟨α⟩): Describes the linear response of the molecule's electron cloud to an electric field.

First Hyperpolarizability (β₀ or β_total): Measures the second-order, non-linear response. A high β₀ value is a primary indicator of NLO activity. nih.gov

Calculations are typically performed at the same level of theory used for geometry optimization (e.g., M06/6-31G(d,p)). nih.gov For a series of designed non-fullerene acceptor compounds, DFT calculations showed that strategic modification of donor and acceptor groups could significantly enhance NLO properties, with the best-performing compound exhibiting a first hyperpolarizability (β_total) of 13.44 × 10⁻²⁷ esu. nih.gov The NLO response is strongly linked to intramolecular charge transfer (ICT) from the donor to the acceptor, which in turn is related to a small HOMO-LUMO gap. nih.gov Therefore, the electronic structure of 4-((6-Bromopyridin-2-yl)methyl)morpholine suggests it may possess NLO properties worthy of computational investigation.

Table 3: NLO Properties and Their Significance

| Property | Symbol | Significance |

|---|---|---|

| Linear Polarizability | ⟨α⟩ | Represents the molecule's ability to be polarized by an electric field. |

| First Hyperpolarizability | β₀ | Quantifies the second-order NLO response, crucial for applications like frequency doubling. |

| Second Hyperpolarizability | ⟨γ⟩ | Describes the third-order NLO response. |

Applications in Academic Chemical Research

Role as a Versatile Synthetic Building Block and Intermediate

4-((6-Bromopyridin-2-yl)methyl)morpholine is a bifunctional heterocyclic compound valued in academic research for its role as a versatile synthetic building block and intermediate. researchgate.net Its utility stems from the presence of two key structural features: a 6-bromopyridin-2-yl moiety and a morpholine (B109124) ring connected via a methylene (B1212753) linker. The bromine atom on the pyridine (B92270) ring serves as a reactive handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. Simultaneously, the morpholine group is a common pharmacophore in medicinal chemistry, often incorporated to improve aqueous solubility, metabolic stability, and other pharmacokinetic properties of a target molecule.

Precursor for Diversely Substituted Heterocyclic Compounds

The primary utility of 4-((6-Bromopyridin-2-yl)methyl)morpholine as a precursor lies in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The carbon-bromine bond at the 6-position of the pyridine ring is susceptible to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups.

For instance, in the synthesis of novel kinase inhibitors, this compound is reacted with pyrazole-boronic acid esters. The Suzuki coupling displaces the bromine atom and forms a new carbon-carbon bond between the pyridine and pyrazole (B372694) rings. This reaction is fundamental to creating a diverse library of substituted pyridinyl-pyrazoles, where the 6-(morpholinomethyl)pyridin-2-yl core, derived from the title compound, remains a constant structural feature while the substituents on the pyrazole ring are varied to explore structure-activity relationships (SAR).

Intermediate in the Synthesis of Complex Organic Molecules

Beyond being a simple precursor, 4-((6-Bromopyridin-2-yl)methyl)morpholine serves as a key intermediate in multi-step synthetic sequences aimed at producing complex, biologically active molecules. Its role is particularly notable in the development of inhibitors for c-Jun N-terminal kinases (JNKs). nih.gov In these synthetic campaigns, the compound is not a final product but a crucial building block that is further elaborated.

In a typical sequence, the compound undergoes a Suzuki coupling as described above to yield an intermediate such as 4-(1-methyl-1H-pyrazol-5-yl)-6-((morpholin-4-yl)methyl)pyridin-2-amine. This molecule contains the core scaffold required for JNK inhibition and is then subjected to further reactions, such as N-alkylation or additional cross-couplings on the pyrazole ring, to produce the final target compounds with high potency and selectivity.

Catalytic Applications

Exploration as a Catalyst in Organic Transformations

Based on available scientific literature, there is no direct evidence of 4-((6-Bromopyridin-2-yl)methyl)morpholine being explored or used as a catalyst in organic transformations. While the morpholine moiety can act as a base, its catalytic activity in this specific molecular context has not been reported. Research into the catalytic properties of related structures has focused on different derivatives; for example, Schiff bases formed from the condensation of 6-bromopicolinaldehyde (a precursor to the title compound) have been investigated for their ability to form metal complexes with catalytic activity in reactions like hydrogenation. nih.gov However, this represents a different class of compounds and does not directly implicate 4-((6-Bromopyridin-2-yl)methyl)morpholine as a catalyst itself.

Application in the Synthesis of Fluorobenzenes and Fluorinated Pyridines

There is no information in the reviewed academic literature describing the use of 4-((6-Bromopyridin-2-yl)methyl)morpholine in the synthesis of fluorobenzenes or fluorinated pyridines.

Medicinal Chemistry Research Applications (excluding clinical trials)

The most significant application of 4-((6-Bromopyridin-2-yl)methyl)morpholine in non-clinical medicinal chemistry research is as a key building block for the synthesis of potent and selective inhibitors of c-Jun N-terminal kinases (JNKs). nih.gov JNKs are a family of protein kinases that play a critical role in cellular signaling pathways activated by stress stimuli, and their dysregulation is implicated in a variety of diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as inflammatory conditions. researchgate.net

Researchers have utilized 4-((6-Bromopyridin-2-yl)methyl)morpholine to generate libraries of 4-(pyrazol-3-yl)-pyridine derivatives to probe the structure-activity relationship for JNK inhibition. In this context, the 6-(morpholinomethyl)pyridin-2-yl fragment is a core element of the pharmacophore. The synthesis allows for systematic modification of other parts of the molecule to optimize potency against JNK isoforms (JNK1, JNK2, and JNK3) and selectivity against other kinases, such as p38 MAP kinase.

The findings from this research have demonstrated that compounds derived from this intermediate can exhibit significant inhibitory activity. The morpholine group, in particular, is often included to confer favorable pharmacokinetic properties, although in some derivatives, it was associated with poor in vivo profiles, leading researchers to explore other substituents. The table below summarizes the inhibitory activity of representative compounds synthesized using this building block, illustrating its importance in developing potential therapeutic agents for preclinical evaluation.

Table 1: Inhibitory Activity of JNK Inhibitors Derived from 4-((6-Bromopyridin-2-yl)methyl)morpholine

| Compound ID | R² Substituent | JNK3 IC₅₀ (µM) | p38 IC₅₀ (µM) |

|---|---|---|---|

| 35d | Dimethyltriazole | 0.007 | >20 |

| 35e | Morpholine | 0.012 | >20 |

Data sourced from preclinical research on novel JNK inhibitors.

Scaffold for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, 4-((6-Bromopyridin-2-yl)methyl)morpholine is recognized as a key scaffold for conducting Structure-Activity Relationship (SAR) studies. e3s-conferences.orgresearchgate.net SAR investigations are fundamental to drug discovery, aiming to elucidate how specific structural features of a molecule contribute to its biological activity. This compound's distinct moieties—the bromopyridine and the morpholine—can be systematically altered to probe their effects on potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net

The biological activity of derivatives based on the 4-((6-Bromopyridin-2-yl)methyl)morpholine scaffold is significantly modulated by its two core components.

The morpholine moiety is a widely used heterocycle in medicinal chemistry, often referred to as a "privileged structure" due to its favorable properties. researchgate.netnih.gov Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and contribute to a desirable pharmacokinetic profile. nih.govenamine.netmdpi.com The nitrogen atom in the morpholine ring is weakly basic, which can be crucial for forming interactions with biological targets without introducing excessive charge. researchgate.netresearchgate.net The morpholine ring can act as a hydrogen bond acceptor and its flexible chair-like conformation allows it to fit into various binding pockets. researchgate.netnih.gov Research on quinoline (B57606) derivatives has shown that the introduction of a morpholine group can lead to strong binding interactions with enzymes like cholinesterases. mdpi.com

The bromopyridine moiety also plays a critical role. The pyridine ring itself is an important pharmacophore found in many bioactive compounds. mdpi.com The addition of a bromine atom can have several effects. Halogen atoms, such as bromine, can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes. nih.gov Furthermore, bromine can act as a key interaction point within a protein's binding site, often forming halogen bonds which can significantly increase binding affinity and potency. nih.gov SAR studies on various kinase inhibitors, such as those targeting EGFR, have demonstrated that the presence and position of halogen substituents on an aromatic ring are crucial for potent inhibitory activity. mdpi.comnih.gov For instance, in a series of methylphenidate analogs, derivatives with m- or p-halo substituents were found to be more potent than the parent compound. nih.gov

The combination of these two moieties in one scaffold provides a foundation for developing molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.net

The 4-((6-Bromopyridin-2-yl)methyl)morpholine scaffold is readily amenable to the design and synthesis of analogs to explore the effects of different substituents. enamine.net Chemical modifications can be targeted at several positions:

Substitution on the Pyridine Ring: The bromine atom at the 6-position can be replaced with other functional groups (e.g., chlorine, fluorine, cyano, or small alkyl groups) through various cross-coupling reactions. This allows researchers to systematically investigate the influence of electronics and sterics on target engagement. nih.govmdpi.com

Modification of the Morpholine Ring: While the morpholine ring is often kept intact for its pharmacokinetic benefits, analogs with substituted morpholine rings (e.g., 2,6-dimethylmorpholine) can be synthesized to alter the molecule's conformation and binding profile. researchgate.net

Alteration of the Methylene Linker: The methylene bridge connecting the pyridine and morpholine rings can be lengthened, shortened, or functionalized to optimize the spatial orientation of the two moieties. mdpi.com

For example, in the development of B-Raf(V600E) inhibitors, a series of N-(4-aminopyridin-2-yl)amide derivatives were synthesized to conduct detailed SAR studies, leading to the identification of highly potent compounds. nih.govresearchgate.net Similarly, research into EGFR inhibitors involved synthesizing a range of 4,6-substituted-quinazolines to determine the optimal substituents for activity. nih.gov These studies exemplify the strategies that can be applied to the 4-((6-Bromopyridin-2-yl)methyl)morpholine scaffold to develop new bioactive agents.

| Modification Site | Example Substituent | Rationale for Investigation | Potential Impact on Activity |

|---|---|---|---|

| Pyridine Ring (6-position) | -Cl, -F, -CN, -CH3 | Probe electronic and steric effects; investigate halogen bonding. nih.govmdpi.com | Modulation of binding affinity and selectivity. |

| Pyridine Ring (other positions) | -OCH3, -NH2 | Introduce hydrogen bonding capabilities. | Alter solubility and create new interactions with target. |

| Methylene Linker | -(CH2)2-, -C=O- | Change distance and rigidity between rings. mdpi.com | Optimize spatial orientation for improved binding. |

| Morpholine Ring | -CH3 at C2/C6 | Introduce steric bulk and alter conformation. researchgate.net | Enhance selectivity or block metabolic pathways. |

Development of Chemical Probes and Ligands

A chemical probe is a small molecule used to study biological systems, often by selectively binding to a specific protein target. The 4-((6-Bromopyridin-2-yl)methyl)morpholine framework is a suitable starting point for the development of such probes and ligands. Its structure is incorporated into molecules designed as potent and selective inhibitors for various protein targets, particularly kinases and transcription factors.

For instance, derivatives containing a morpholinophenylamino moiety have been identified as potent inhibitors of the STAT6 transcription factor, a key regulator in allergic diseases. nih.gov In one study, a compound incorporating this feature showed potent STAT6 inhibition with an IC₅₀ of 0.70 nM. nih.gov The morpholine group was crucial for achieving oral bioavailability. nih.gov Similarly, the bromopyridine motif is a component of various kinase inhibitors, where the halogen atom often serves to anchor the ligand in the ATP-binding pocket of the enzyme. The design of N-(4-aminopyridin-2-yl)amides as B-Raf(V600E) inhibitors is another example where this type of scaffold serves as the basis for developing selective ligands. nih.gov

Target Identification and Interaction Studies (e.g., molecular docking)

To understand how ligands interact with their biological targets and to guide the design of more potent analogs, computational methods like molecular docking are frequently employed. nih.gov The 4-((6-Bromopyridin-2-yl)methyl)morpholine scaffold and its derivatives are often subjected to these in silico studies to predict their binding modes and affinities. scispace.com

Molecular docking simulations can reveal key interactions between the ligand and the amino acid residues of a protein's active site. nih.gov For derivatives of this scaffold, docking studies often show:

Hydrogen Bonding: The nitrogen atom of the pyridine ring and the oxygen atom of the morpholine ring can act as hydrogen bond acceptors. scispace.com

Hydrophobic Interactions: The pyridine ring can engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. mdpi.comnih.gov

Halogen Bonding: The bromine atom on the pyridine ring can form favorable halogen bonds with electron-donating atoms (like oxygen) in the protein backbone or side chains, which can be a critical factor for high-affinity binding. nih.gov

| Molecular Moiety | Type of Interaction | Interacting Protein Residues (Examples) | Reference Study Type |

|---|---|---|---|

| Morpholine Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine | Cholinesterase Inhibitors mdpi.com |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Lysine, Arginine | Kinase Inhibitors nih.gov |

| Pyridine Ring | π-π Stacking / Hydrophobic | Tyrosine (Tyr), Phenylalanine (Phe), Tryptophan (Trp) | Cholinesterase Inhibitors mdpi.com |

| Bromine Atom | Halogen Bonding / Hydrophobic | Leucine, Valine, Methionine; Carbonyl Oxygen | EGFR Inhibitors nih.gov |

Future Research Directions and Perspectives

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of 4-((6-Bromopyridin-2-yl)methyl)morpholine and related compounds often relies on multi-step procedures that may involve harsh reagents, toxic solvents, and generate significant waste. Future research will undoubtedly focus on the development of greener and more sustainable synthetic methodologies.

One promising approach is the adoption of flow chemistry . Continuous flow reactors offer enhanced heat and mass transfer, reduced reaction times, and improved safety, particularly for reactions involving hazardous reagents. researchgate.net The Bohlmann–Rahtz pyridine (B92270) synthesis, for example, has been successfully adapted to a microwave flow reactor for the one-step preparation of pyridines. tandfonline.comnih.gov Similar strategies could be developed for the synthesis of brominated pyridine precursors, minimizing waste and improving efficiency.

Another key area is the exploration of environmentally friendly solvents and catalysts . Recent studies have highlighted the use of green catalysts and solvents in the synthesis of various pyridine derivatives. e3s-conferences.org For instance, multicomponent one-pot reactions, ultrasonic production, and microwave-assisted synthesis are being explored to create novel pyridine frameworks. e3s-conferences.org The development of heterogeneous catalysts, such as those based on zeolites or metal-organic frameworks (MOFs), could also offer advantages in terms of catalyst recyclability and ease of separation, contributing to a more sustainable process. researchgate.net

Furthermore, the synthesis of the morpholine (B109124) moiety itself is a target for green chemistry. A recently developed one or two-step, redox-neutral protocol using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and tBuOK presents a more environmentally friendly alternative to traditional methods. nih.govnano-ntp.com Integrating such green approaches for both the pyridine and morpholine components will be crucial for the sustainable production of 4-((6-Bromopyridin-2-yl)methyl)morpholine.

| Green Chemistry Approach | Potential Application to 4-((6-Bromopyridin-2-yl)methyl)morpholine Synthesis | Key Advantages |

| Flow Chemistry | Continuous synthesis of bromopyridine precursors or the final compound. | Improved safety, reduced reaction times, enhanced scalability. researchgate.net |

| Green Catalysts | Use of recyclable heterogeneous catalysts (e.g., zeolites, MOFs) for pyridine ring formation or functionalization. researchgate.net | Catalyst recyclability, reduced waste, milder reaction conditions. |

| Alternative Solvents | Replacement of hazardous organic solvents with greener alternatives (e.g., water, ionic liquids, supercritical fluids). | Reduced environmental impact and toxicity. |

| One-Pot Reactions | Combining multiple synthetic steps into a single operation to reduce intermediate isolation and purification. | Increased efficiency, reduced solvent usage and waste. e3s-conferences.org |

| Biocatalysis | Employing enzymes for specific transformations, such as the synthesis of chiral morpholine derivatives. | High selectivity, mild reaction conditions, reduced environmental impact. |

Exploration of Novel Reactions and Mechanistic Pathways

The bromine atom on the pyridine ring of 4-((6-Bromopyridin-2-yl)methyl)morpholine serves as a versatile handle for a variety of chemical transformations. Future research will likely focus on exploring novel reactions and delving deeper into the mechanistic pathways governing its reactivity.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and represent a significant area for future exploration with this compound. The C-N cross-coupling of amines with aryl halides is a powerful tool for the synthesis of anilines and their derivatives. e3s-conferences.orgacs.orgnih.gov Specifically, the palladium-catalyzed C,N-cross coupling of 3-halo-2-aminopyridines with morpholine has been demonstrated, suggesting the feasibility of similar reactions at the 6-position of the pyridine ring in the target molecule. ias.ac.in Investigating a broader range of coupling partners, including boronic acids (Suzuki coupling), organostannanes (Stille coupling), and alkynes (Sonogashira coupling), could lead to a diverse library of novel derivatives with potential biological activities. nih.gov

C-H activation is another burgeoning field that could unlock new synthetic pathways. This atom-economical approach allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. researchgate.net Rhodium-catalyzed intramolecular C-H bond functionalization has been used to prepare multicyclic pyridines and quinolines. researchgate.net Exploring the potential for intramolecular C-H activation within derivatives of 4-((6-Bromopyridin-2-yl)methyl)morpholine could lead to the synthesis of novel, complex heterocyclic scaffolds.